molecular formula C10H9F3N4 B13542460 (1h-1,2,4-Triazol-3-yl)(3-(trifluoromethyl)phenyl)methanamine

(1h-1,2,4-Triazol-3-yl)(3-(trifluoromethyl)phenyl)methanamine

Cat. No.: B13542460
M. Wt: 242.20 g/mol
InChI Key: MHFOHLNBBAHMLF-UHFFFAOYSA-N
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Description

(4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a triazole ring attached to a phenyl ring substituted with a trifluoromethyl group. Triazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of appropriate triazole precursors with substituted benzyl halides. One common method involves the use of 4H-1,2,4-triazole-3-thiol and 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines.

Scientific Research Applications

(4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal with a triazole ring and additional fluorine atoms.

    Trazodone: An antidepressant that also contains a triazole ring.

Uniqueness

(4H-1,2,4-triazol-3-yl)[3-(trifluoromethyl)phenyl]methanamine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9/h1-5,8H,14H2,(H,15,16,17)

InChI Key

MHFOHLNBBAHMLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=NC=NN2)N

Origin of Product

United States

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